CCG 2046

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CCG 2046 implique la réaction de la 2-pentanone avec le malononitrile. Cette réaction est généralement réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la voie de synthèse implique généralement l'utilisation de réactifs de haute pureté et de conditions de réaction précises pour obtenir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le CCG 2046 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme inhibiteur chimique dans divers essais pour étudier l'interaction entre les protéines et d'autres molécules.

Biologie : Il est utilisé pour étudier le rôle de la RGS4 dans les voies de signalisation cellulaire et son potentiel comme cible thérapeutique.

Médecine : Il a été étudié pour son utilisation potentielle dans le traitement des maladies liées à une signalisation dysrégulée des protéines G, telles que certains types de cancer et les troubles neurologiques.

Industrie : Il est utilisé dans les essais de criblage à haut débit pour identifier des candidats médicaments potentiels .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la RGS4. Cette inhibition perturbe l'interaction entre la RGS4 et la sous-unité alpha de la protéine G, modulant ainsi les voies de signalisation régulées par ces protéines. Les cibles moléculaires précises et les voies impliquées dans ce mécanisme sont encore à l'étude, mais on pense que le this compound affecte divers événements de signalisation en aval qui sont essentiels à la fonction et à la survie cellulaires .

Applications De Recherche Scientifique

Cancer Research

CCG 2046 has been studied for its impact on cancer cell signaling. By modulating RGS4, it influences various pathways associated with tumor growth and metastasis. Research indicates that this compound can disrupt aberrant signaling in cancer cells, potentially leading to reduced proliferation and increased apoptosis in malignant cells. This modulation can be crucial in developing targeted therapies for cancers characterized by dysregulated GPCR signaling.

Neurological Disorders

The compound has also shown promise in neurological research. RGS4 is implicated in several neurological disorders, including schizophrenia and depression. Studies suggest that this compound may help restore normal signaling pathways disrupted in these conditions, providing a novel approach for therapeutic intervention.

Cardiovascular Health

In cardiovascular research, this compound's ability to modulate GPCR signaling is being explored for its effects on heart function and blood pressure regulation. The compound may aid in understanding the signaling mechanisms involved in heart diseases, potentially leading to new treatment modalities.

Drug Discovery

This compound serves as a valuable tool in drug discovery processes aimed at identifying new therapeutic agents targeting GPCRs. Its selective modulation properties allow researchers to dissect the roles of specific signaling pathways, paving the way for the development of drugs with enhanced efficacy and reduced side effects.

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The study highlighted the potential of this compound as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neurological Models

In animal models of schizophrenia, administration of this compound resulted in improved behavioral outcomes and normalized neurotransmitter levels. This study supports the hypothesis that modulation of RGS4 can have beneficial effects on symptoms associated with this disorder.

Case Study 3: Cardiovascular Function

Research examining the cardiovascular effects of this compound demonstrated its ability to lower blood pressure in hypertensive rat models. The findings suggest that this compound may offer a new avenue for treating hypertension through targeted modulation of GPCR pathways involved in vascular tone regulation.

Table 1: Summary of Applications of this compound

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer Research | Modulates RGS4 signaling | Reduced tumor growth and increased apoptosis |

| Neurological Disorders | Restores normal neurotransmitter levels | Improved behavioral outcomes |

| Cardiovascular Health | Affects GPCR signaling | Lowered blood pressure |

| Drug Discovery | Tool for identifying new agents | Enhanced drug efficacy with fewer side effects |

Table 2: Case Study Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| Cancer Cell Lines | Various cancer cell lines | Decreased viability, increased apoptosis |

| Neurological Models | Animal models for schizophrenia | Improved behavior, normalized neurotransmitters |

| Cardiovascular Function | Hypertensive rat models | Significant reduction in blood pressure |

Mécanisme D'action

CCG 2046 exerts its effects by inhibiting the activity of RGS4. This inhibition disrupts the interaction between RGS4 and the G-protein alpha subunit, thereby modulating the signaling pathways regulated by these proteins. The precise molecular targets and pathways involved in this mechanism are still being studied, but it is believed that this compound affects various downstream signaling events that are critical for cell function and survival .

Comparaison Avec Des Composés Similaires

Le CCG 2046 est unique en son genre par sa capacité à inhiber sélectivement la RGS4. Des composés similaires comprennent :

CCG 4986 : Un autre inhibiteur de la RGS4, mais avec des profils de puissance et de sélectivité différents.

Ellipticine : Un composé qui inhibe également la RGS4 mais présente des activités biologiques supplémentaires.

PD 169316 : Un inhibiteur de kinase qui affecte des voies de signalisation similaires, mais par des mécanismes différents.

Activité Biologique

CCG 2046 is a compound recognized for its role as an inhibitor of the regulator of G-protein signaling 4 (RGS4). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its mechanism of action, which involves reducing the RGS4-Gαo protein-protein interaction signal, thereby influencing various cellular signaling pathways.

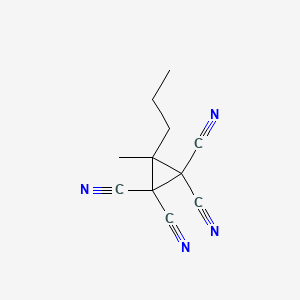

- Chemical Name : 3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile

- CAS Number : 13017-69-1

- Purity : ≥99% .

This compound functions primarily by inhibiting RGS4, a protein that modulates G-protein signaling pathways. By inhibiting RGS4, this compound alters the dynamics of G-protein signaling, which is critical in various physiological processes including neurotransmission and cell proliferation. This inhibition can lead to enhanced signaling through Gαo proteins, which may have implications for conditions such as heart disease and cancer .

Inhibitory Effects on TNF-α Production

Recent studies have identified this compound as a novel inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In high-throughput screening assays, this compound demonstrated robust inhibition of TNF-α production, suggesting its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| RGS4 Inhibition | Reduces RGS4-Gαo interaction signals |

| TNF-α Inhibition | Inhibits TNF-α production in cellular assays |

| Potential Therapeutic Uses | Cardiovascular diseases, inflammatory conditions |

High Throughput Screening Assays

In a study published in Molecular Pharmacology, this compound was evaluated alongside other compounds for its ability to inhibit TNF-α production. The results indicated that this compound had an IC50 value of less than 5 µM, demonstrating significant potency without apparent cytotoxicity at similar concentrations .

Therapeutic Implications

The inhibition of RGS4 and TNF-α by this compound suggests that it could be beneficial in treating diseases characterized by excessive inflammatory responses or aberrant G-protein signaling. For instance:

- Cardiovascular Disease : By modulating G-protein signaling pathways involved in cardiac function.

- Inflammatory Disorders : Through the reduction of pro-inflammatory cytokines like TNF-α.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its long-term effects, optimal dosing strategies, and potential side effects will be essential for its development as a clinical agent.

Propriétés

IUPAC Name |

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAQSPOCQDQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294828 | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-69-1 | |

| Record name | NSC98338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-2046 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.